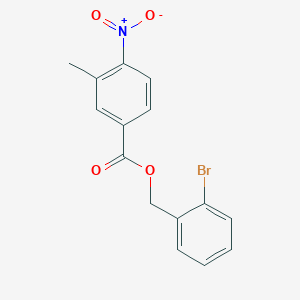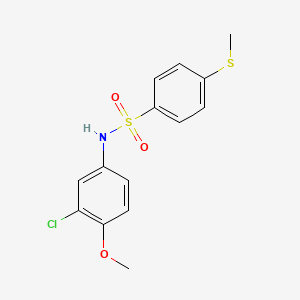![molecular formula C17H23NO3 B3499460 3-[(3-cyclohexylpropanoyl)amino]-4-methylbenzoic acid](/img/structure/B3499460.png)
3-[(3-cyclohexylpropanoyl)amino]-4-methylbenzoic acid
Übersicht
Beschreibung
3-[(3-cyclohexylpropanoyl)amino]-4-methylbenzoic acid, also known as CCPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CCPA belongs to the family of adenosine A1 receptor agonists and has been shown to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-[(3-cyclohexylpropanoyl)amino]-4-methylbenzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have a variety of effects on the central nervous system, cardiovascular system, and immune system. 3-[(3-cyclohexylpropanoyl)amino]-4-methylbenzoic acid has been studied as a potential treatment for conditions such as ischemic heart disease, hypertension, and inflammation.
Wirkmechanismus
3-[(3-cyclohexylpropanoyl)amino]-4-methylbenzoic acid acts as an adenosine A1 receptor agonist, which means that it binds to and activates the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the adenosine A1 receptor leads to a variety of effects, including inhibition of neurotransmitter release, vasodilation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
3-[(3-cyclohexylpropanoyl)amino]-4-methylbenzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce infarct size in animal models of ischemic heart disease, reduce blood pressure in animal models of hypertension, and reduce inflammation in animal models of inflammatory diseases. 3-[(3-cyclohexylpropanoyl)amino]-4-methylbenzoic acid has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(3-cyclohexylpropanoyl)amino]-4-methylbenzoic acid has several advantages for lab experiments. It is a stable and well-characterized compound that can be easily synthesized. It has also been extensively studied, and its mechanism of action is well understood. However, 3-[(3-cyclohexylpropanoyl)amino]-4-methylbenzoic acid also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for research on 3-[(3-cyclohexylpropanoyl)amino]-4-methylbenzoic acid. One area of research is the development of more effective formulations of 3-[(3-cyclohexylpropanoyl)amino]-4-methylbenzoic acid that can improve its solubility and bioavailability. Another area of research is the identification of new therapeutic applications for 3-[(3-cyclohexylpropanoyl)amino]-4-methylbenzoic acid, such as in the treatment of neurodegenerative diseases. Finally, research could focus on the development of new adenosine A1 receptor agonists that have improved pharmacokinetic properties and therapeutic efficacy.
Eigenschaften
IUPAC Name |
3-(3-cyclohexylpropanoylamino)-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12-7-9-14(17(20)21)11-15(12)18-16(19)10-8-13-5-3-2-4-6-13/h7,9,11,13H,2-6,8,10H2,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOVRZFQEAFPTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)CCC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-chlorophenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3499393.png)

![2-(4-bromophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3499401.png)

![4-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B3499413.png)



![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-bromo-2-chlorobenzamide](/img/structure/B3499438.png)
![N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B3499442.png)
![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B3499448.png)
![2-({4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3499449.png)
![3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B3499484.png)
![2-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethoxy}-N-phenylbenzamide](/img/structure/B3499487.png)